2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]PYRAZINE
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Overview
Description
2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]PYRAZINE is a complex organic compound that features a benzodioxole moiety fused with an oxadiazole ring and a pyrazine core
Mechanism of Action
Mode of action
Similar compounds have been shown to interact with various targets, leading to changes in cellular processes .
Biochemical pathways
Without specific information on “3-(1,3-Benzodioxol-5-yl)-5-pyrazin-2-yl-1,2,4-oxadiazole”, it’s challenging to determine the exact biochemical pathways it affects. Related compounds have been found to affect a variety of pathways related to their biological activities .
Result of action
Related compounds have been found to have various effects, such as inhibiting pathogenic protein accumulation and neurodegeneration .
Biochemical Analysis
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-pyrazin-2-yl-1,2,4-oxadiazole is not well defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 3-(1,3-Benzodioxol-5-yl)-5-pyrazin-2-yl-1,2,4-oxadiazole in animal models, including any threshold effects or toxic or adverse effects at high doses, are not well studied .
Metabolic Pathways
The metabolic pathways involving 3-(1,3-Benzodioxol-5-yl)-5-pyrazin-2-yl-1,2,4-oxadiazole, including any enzymes or cofactors it interacts with and any effects on metabolic flux or metabolite levels, are not well characterized .
Subcellular Localization
The subcellular localization of 3-(1,3-Benzodioxol-5-yl)-5-pyrazin-2-yl-1,2,4-oxadiazole and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not well known .
Preparation Methods
The synthesis of 2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]PYRAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Construction of the Oxadiazole Ring: The oxadiazole ring is often formed via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Pyrazine: The final step involves coupling the benzodioxole-oxadiazole intermediate with a pyrazine derivative using a suitable coupling agent, such as EDCI or DCC, under controlled conditions
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]PYRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially in the presence of strong nucleophiles like amines or thiols
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]PYRAZINE has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an anti-cancer agent, COX inhibitor, and other therapeutic applications
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials
Comparison with Similar Compounds
When compared to similar compounds, 2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]PYRAZINE stands out due to its unique structural features and diverse applications. Similar compounds include:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
2-(1,3-Benzodioxol-5-yl)ethanamine: Utilized in the synthesis of various bioactive molecules.
1-(1,3-Benzodioxol-5-yl)butan-2-one: Employed in the development of flavor and fragrance compounds.
These compounds share the benzodioxole moiety but differ in their additional functional groups and applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-pyrazin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c1-2-10-11(19-7-18-10)5-8(1)12-16-13(20-17-12)9-6-14-3-4-15-9/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBXBIHOHUNLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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